4-Bromo-2-methylanthracen-1-amine; cyclohexa-2,5-diene-1,4-dione
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Overview
Description
4-Bromo-2-methylanthracen-1-amine and cyclohexa-2,5-diene-1,4-dione are two distinct compounds with unique chemical properties and applications. 4-Bromo-2-methylanthracen-1-amine is an aromatic amine derivative of anthracene, while cyclohexa-2,5-diene-1,4-dione, also known as para-benzoquinone, is a quinone compound. Both compounds have significant roles in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-methylanthracen-1-amine: can be synthesized through a multi-step process involving bromination and amination reactions. The bromination of 2-methylanthracene is typically carried out using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-2-methylanthracene is then subjected to amination using ammonia or an amine source under suitable conditions to yield 4-bromo-2-methylanthracen-1-amine.
Cyclohexa-2,5-diene-1,4-dione: is commonly synthesized through the oxidation of hydroquinone. This can be achieved using oxidizing agents such as potassium dichromate or hydrogen peroxide in acidic conditions. The reaction typically involves the conversion of hydroquinone to para-benzoquinone through a redox process.
Industrial Production Methods
The industrial production of these compounds follows similar synthetic routes but on a larger scale. For 4-bromo-2-methylanthracen-1-amine, the bromination and amination steps are optimized for higher yields and purity. Cyclohexa-2,5-diene-1,4-dione production involves continuous oxidation processes with efficient recovery and purification systems to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylanthracen-1-amine: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Cyclohexa-2,5-diene-1,4-dione: is known for its redox properties and undergoes:
Reduction Reactions: It can be reduced to hydroquinone using reducing agents like sodium borohydride.
Addition Reactions: It participates in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
4-Bromo-2-methylanthracen-1-amine: Common reagents include ammonia, amines, and oxidizing agents like potassium permanganate.
Cyclohexa-2,5-diene-1,4-dione: Common reagents include reducing agents like sodium borohydride and dienophiles for Diels-Alder reactions.
Major Products
4-Bromo-2-methylanthracen-1-amine: Substitution products with various functional groups and oxidation products like nitro derivatives.
Cyclohexa-2,5-diene-1,4-dione: Reduction products like hydroquinone and cyclohexene derivatives from addition reactions.
Scientific Research Applications
4-Bromo-2-methylanthracen-1-amine: has applications in organic synthesis and material science. It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of organic semiconductors.
Cyclohexa-2,5-diene-1,4-dione: is widely used in medicinal chemistry for its cytotoxic properties. It serves as a core structure for the development of anticancer agents and other pharmaceuticals. Additionally, it is used in the synthesis of polymers and as a redox mediator in electrochemical applications .
Mechanism of Action
4-Bromo-2-methylanthracen-1-amine: exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its mechanism of action often involves the formation of reactive intermediates that can modify biological macromolecules.
Cyclohexa-2,5-diene-1,4-dione: acts primarily through redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This leads to apoptosis and cell death, making it effective in targeting cancer cells .
Comparison with Similar Compounds
4-Bromo-2-methylanthracen-1-amine: can be compared with other anthracene derivatives such as 2-methylanthracene and 4-bromoanthracene. Its unique combination of bromine and amine functional groups provides distinct reactivity and applications.
Cyclohexa-2,5-diene-1,4-dione: is similar to other quinones like 1,4-benzoquinone and 1,2-benzoquinone. Its unique redox properties and biological activities distinguish it from other quinones, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-bromo-2-methylanthracen-1-amine;cyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN.C6H4O2/c1-9-6-14(16)12-7-10-4-2-3-5-11(10)8-13(12)15(9)17;7-5-1-2-6(8)4-3-5/h2-8H,17H2,1H3;1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFDCYNHXUMMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=CC=CC=C3C=C2C(=C1)Br)N.C1=CC(=O)C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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